molecular formula C4H4ClF4I B6343259 3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane CAS No. 885275-78-5

3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane

Cat. No.: B6343259
CAS No.: 885275-78-5
M. Wt: 290.42 g/mol
InChI Key: AOHABRULNQCPNK-UHFFFAOYSA-N
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Description

3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane is a useful research compound. Its molecular formula is C4H4ClF4I and its molecular weight is 290.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.89824 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane (CAS Number: 885275-78-5) is a perfluorinated compound that has garnered attention due to its potential biological activities. As a member of the per- and polyfluoroalkyl substances (PFAS), it shares characteristics with other PFAS compounds, which are known for their persistence in the environment and potential health impacts.

  • IUPAC Name : 3-chloro-1,1,1,3-tetrafluoro-4-iodobutane
  • Molecular Formula : C4H4ClF4I
  • Purity : 95%

Biological Activity Overview

The biological activity of this compound has not been extensively studied in isolation; however, insights can be drawn from related PFAS compounds. These substances have been implicated in various biological processes, including immunotoxicity and endocrine disruption.

Immunotoxicity

Recent studies have screened a diverse set of PFAS for immunosuppressive activity. A significant finding was that many PFAS exhibited bioactivity at concentrations ranging from 1 to 60 µM. The immunotoxic effects were assessed using human primary cell systems that measured various biomarkers relevant to immune responses .

Study 1: Immunotoxic Effects of PFAS

A comprehensive evaluation involving 147 PFAS indicated that certain compounds exhibit immunosuppressive effects similar to known immunosuppressants like dexamethasone. The study highlighted the potential for this compound to share similar pathways of action due to its structural characteristics .

Study 2: Developmental Toxicity in Zebrafish

Research utilizing zebrafish models has shown that various PFAS can disrupt developmental processes. The concentration-response data indicated that exposure to certain PFAS resulted in significant mortality and morphological abnormalities at higher concentrations (e.g., 30–100 µM). While specific data on this compound is limited, its structural similarities suggest it may have comparable effects .

Comparative Analysis of PFAS Compounds

Compound NameCAS NumberImmunotoxicityDevelopmental ToxicityEnvironmental Persistence
This compound885275-78-5Potentially presentPotentially presentHigh
Perfluorooctanoic acid (PFOA)335-67-1ConfirmedConfirmedVery High
Perfluorooctanesulfonic acid (PFOS)1763-23-1ConfirmedConfirmedVery High

Mechanistic Insights

The mechanisms by which PFAS exert their biological effects are complex and often involve interactions with cellular membranes and disruption of lipid bilayers. For instance, studies have shown that PFAS can alter membrane properties and induce cytotoxic effects in various cell types .

Properties

IUPAC Name

3-chloro-1,1,1,3-tetrafluoro-4-iodobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF4I/c5-3(6,2-10)1-4(7,8)9/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHABRULNQCPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CI)(F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF4I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663077
Record name 3-Chloro-1,1,1,3-tetrafluoro-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-78-5
Record name 3-Chloro-1,1,1,3-tetrafluoro-4-iodobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1,1,1,3-tetrafluoro-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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